molecular formula C6H10N2S B044004 N,N-dimethyl-1-(thiazol-4-yl)methanamine CAS No. 116252-52-9

N,N-dimethyl-1-(thiazol-4-yl)methanamine

カタログ番号: B044004
CAS番号: 116252-52-9
分子量: 142.22 g/mol
InChIキー: CHADOIPMDJVFRU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N,N-Dimethyl-1-(thiazol-4-yl)methanamine (CAS 116252-52-9) is a chemical compound with the molecular formula C₆H₁₀N₂S and a molecular weight of 142.22 g/mol. It is characterized by a thiazole heterocycle, a versatile moiety of significant interest in medicinal chemistry and drug discovery . The thiazole ring is a privileged structure in pharmacology, found in a wide range of FDA-approved therapeutic agents. Molecules containing the thiazole nucleus have demonstrated a diverse spectrum of biological activities, serving as key components in antibiotics, antiviral drugs, and treatments for conditions such as Parkinson's disease, chronic myeloid leukemia, and gout . Recent scientific literature highlights that thiazole and its derivatives are actively researched for their antiproliferative and antitumor activities, as well as antifungal, anti-inflammatory, and antiparasitic properties . As a substituted thiazole derivative, this compound serves as a valuable synthetic intermediate or building block for researchers developing novel bioactive molecules in these fields . Please note: This product is intended for research purposes and laboratory use only. It is not for diagnostic, therapeutic, or any other human use.

特性

CAS番号

116252-52-9

分子式

C6H10N2S

分子量

142.22 g/mol

IUPAC名

N,N-dimethyl-1-(1,3-thiazol-4-yl)methanamine

InChI

InChI=1S/C6H10N2S/c1-8(2)3-6-4-9-5-7-6/h4-5H,3H2,1-2H3

InChIキー

CHADOIPMDJVFRU-UHFFFAOYSA-N

SMILES

CN(C)CC1=CSC=N1

正規SMILES

CN(C)CC1=CSC=N1

同義語

4-Thiazolemethanamine, N,N-dimethyl-

製品の起源

United States

準備方法

General Reaction Scheme and Mechanism

The reductive amination pathway begins with thiazole-4-carbaldehyde as the starting material. This aldehyde undergoes condensation with dimethylamine in the presence of a reducing agent to form the target compound. The reaction typically proceeds via imine intermediate formation, followed by reduction to the secondary amine.

Reaction conditions :

  • Solvent : Methanol or ethanol

  • Temperature : 25–40°C

  • Catalyst/Reducing agent : Sodium cyanoborohydride (NaBH3CN) or hydrogen gas with palladium on carbon (Pd/C)

  • Yield : 60–75%

Optimization Strategies

  • pH control : Maintaining a slightly acidic environment (pH 4–6) enhances imine stability and prevents premature reduction of the aldehyde.

  • Solvent polarity : Polar aprotic solvents like tetrahydrofuran (THF) improve reaction rates but may require higher catalyst loadings.

  • Catalyst selection : Pd/C under hydrogen gas (1–2 atm pressure) offers higher selectivity compared to NaBH3CN, albeit with longer reaction times (12–24 hours).

Table 1. Comparative Performance of Reducing Agents

Reducing AgentReaction Time (h)Yield (%)Purity (%)
NaBH3CN6–86592
Pd/C (H2)18–247295

Nucleophilic Substitution on 4-Chloromethylthiazole

Two-Step Synthesis via Chloromethyl Intermediate

This method involves the preparation of 4-chloromethylthiazole followed by nucleophilic displacement with dimethylamine.

Step 1: Synthesis of 4-Chloromethylthiazole

  • Starting material : Thiazole-4-methanol

  • Chlorinating agent : Thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5)

  • Conditions : Reflux in dichloromethane (DCM) for 4–6 hours

  • Yield : 85–90%

Step 2: Amination with Dimethylamine

  • Solvent : Tetrahydrofuran (THF) or acetonitrile

  • Base : Triethylamine (Et3N) to scavenge HCl byproduct

  • Temperature : 0–5°C (to minimize side reactions)

  • Yield : 70–80%

Side Reactions and Mitigation

  • Formation of quaternary ammonium salts : Occurs at elevated temperatures; mitigated by strict temperature control.

  • Hydrolysis of chloromethyl intermediate : Additives like molecular sieves (3Å) reduce moisture-induced degradation.

One-Pot Multicomponent Assembly

Hantzsch Thiazole Synthesis with In Situ Amination

This approach integrates thiazole ring formation and amination into a single pot, enhancing atom economy.

Reagents :

  • Thioamide precursor : 4-(Aminomethyl)thioamide

  • α-Halo carbonyl compound : Chloroacetone

  • Amine source : Dimethylamine hydrochloride

Procedure :

  • Cyclization : Thioamide reacts with chloroacetone in ethanol under reflux (6 hours) to form 4-(chloromethyl)thiazole.

  • Amination : Dimethylamine is introduced directly into the reaction mixture, eliminating isolation of the intermediate.

  • Workup : Neutralization with aqueous NaOH, followed by extraction with ethyl acetate.

Yield : 55–65%

Advantages and Limitations

  • Advantages : Reduced purification steps and solvent usage.

  • Limitations : Lower yield due to competing hydrolysis of the chloromethyl intermediate.

Industrial-Scale Production Techniques

Continuous Flow Synthesis

Modern industrial methods adopt continuous flow reactors to enhance reproducibility and safety.

Key features :

  • Reactor type : Microfluidic tubular reactor

  • Residence time : 30–60 minutes

  • Temperature control : Precise thermoregulation (±1°C) via jacketed cooling

  • Output : 5–10 kg/day with >90% purity

Table 2. Comparison of Batch vs. Flow Synthesis

ParameterBatch ReactorFlow Reactor
Reaction time (h)241
Yield (%)7085
Solvent consumption (L/kg)5015

Analytical Characterization and Quality Control

Spectroscopic Validation

  • NMR spectroscopy :

    • ¹H NMR (400 MHz, CDCl3) : δ 2.30 (s, 6H, N(CH3)2), 3.70 (s, 2H, CH2), 7.25 (d, J = 2.0 Hz, 1H, thiazole-H), 8.85 (d, J = 2.0 Hz, 1H, thiazole-H).

    • ¹³C NMR : δ 45.2 (N(CH3)2), 52.1 (CH2), 121.5 (thiazole-C), 152.3 (thiazole-C).

  • Mass spectrometry : ESI-MS m/z 157.1 [M+H]+.

Purity Assessment

  • HPLC conditions : C18 column, acetonitrile/water (70:30), UV detection at 254 nm.

  • Impurity profile : <2% residual dimethylamine or chloromethyl byproducts .

化学反応の分析

反応の種類: コリネシンIIは、以下を含むさまざまな化学反応を起こします。

    酸化: コリネシンIIのニトロ基は、特定の条件下でアミノ基に還元できます。

    置換: コリネシンIIのヒドロキシル基は、他の化学試薬との置換反応に参加できます。

一般的な試薬と条件:

    酸化: 酸化のための一般的な試薬には、過酸化水素と過マンガン酸カリウムがあります。

    置換: アシルクロリドやハロアルカンなどの試薬は、置換反応に使用されます。

主要な生成物:

    酸化: ニトロ基の還元は、コリネシンIIのアミノ誘導体の形成をもたらします。

    置換: 置換反応は、使用される試薬に応じて、さまざまな誘導体を生み出すことができます。

4. 科学研究への応用

コリネシンIIは、以下を含む幅広い科学研究への応用を持っています。

科学的研究の応用

Corynecin II has a wide range of scientific research applications, including:

作用機序

コリネシンIIは、細菌におけるタンパク質合成を阻害することによって、抗菌効果を発揮します。 それは細菌リボソームに結合し、ペプチド結合の形成を阻害し、細菌の成長と複製を阻害します . コリネシンIIの分子標的は、タンパク質合成に不可欠な細菌リボソームの50Sサブユニットです。

6. 類似の化合物との比較

コリネシンIIは、コリネシンI、コリネシンIII、コリネシンIVなどの化合物を含む、クロラムフェニコール様抗生物質のファミリーの一部です . これらの化合物はすべて、類似の核構造を共有していますが、側鎖と特定の官能基が異なります。 コリネシンIIは、スレオニンやホモセリンなどのアミノ酸の組み込みに由来する、特異的なプロピオニル基によって特徴付けられます .

類似の化合物:

    コリネシンI: アセチル基が含まれています。

    コリネシンIII: バリンに由来するイソブチリル基が含まれています。

    コリネシンIVおよびV: 異なる側鎖を持つマイナー成分.

コリネシンIIは、その特異的な抗菌スペクトルと、特定のアミノ酸の組み込みを伴う独特の生合成経路により際立っています。

類似化合物との比較

Substituted Thiazole Derivatives

Compound Name Substituents/Modifications Key Properties/Activity Reference
N,N-Dimethyl-1-(thiazol-4-yl)methanamine Thiazole-4-yl with dimethylaminomethyl IC50 COX-2 = 0.08 µM; SI = 313.7
2-Isopropyl-4-(methylaminomethyl)thiazole Thiazole-4-yl with isopropyl and methylamine No direct activity data; structural analog with enhanced lipophilicity
N-Methyl-1-(2-methylthiazol-4-yl)methanamine Methyl group at thiazole-2-position Improved solubility (dihydrochloride salt form available)
1-[2-(Thiophen-2-yl)thiazol-4-yl]methanamine Thiophene substituent on thiazole-2-position Electron-rich thiophene may alter electronic interactions

Key Insights :

  • Salt Forms : Dihydrochloride salts (e.g., ) enhance aqueous solubility, critical for pharmacokinetics.

Heterocyclic Variants with Triazole or Oxazoline Moieties

Compound Name Core Structure Key Properties/Activity Reference
N,N-Dibenzyl-1-(triazol-4-yl)methanamine Triazole linked to dibenzylamine Synthetic precursor for amino acids; no COX-2 data
N,N-Dimethyl-1-(phenethyl-triazol-4-yl)methanamine (10f) Phenethyl-triazole core NMR data confirms structural stability; potential CNS activity

Key Insights :

  • Biological Target Diversity : Triazole-containing analogs (–3) are often used in synthetic routes rather than direct COX-2 inhibition, highlighting scaffold-dependent activity.

Imidazo[2,1-b]Thiazole Derivatives

Compound Name Substituent at C-5 COX-2 IC50 (µM) Selectivity Index Reference
N,N-Dimethyl-1-(imidazo[2,1-b]thiazol-5-yl)methanamine (6a) Dimethylaminomethyl 0.08 313.7
Analog with diethylamine group Diethylaminomethyl >0.16 <50

Key Insights :

  • Amine Group Impact : Bulky substituents (e.g., diethyl) reduce COX-2 potency and selectivity, emphasizing the importance of the dimethylamine group .

Pyrrole and Other Heterocyclic Analogs

Compound Name Core Structure Key Properties/Activity Reference
N,N-Dimethyl-1-(1H-pyrrol-2-yl)methanamine Pyrrole ring Potential CNS activity; no COX-2 data
Sulfonamide derivative (40) Pyridine-sulfonamide Trypanocidal activity via N-myristoyltransferase inhibition

Key Insights :

  • Scaffold Hopping : Replacing thiazole with pyrrole () or pyridine () shifts biological targets entirely, underscoring the thiazole ring’s role in COX-2 binding.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N,N-dimethyl-1-(thiazol-4-yl)methanamine, and how can reaction yields be maximized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution between thiazole derivatives (e.g., 4-chloromethylthiazole) and dimethylamine. Key steps include:

  • Reaction Conditions : Use polar aprotic solvents (e.g., DMF) under inert atmosphere at 60–80°C for 6–12 hours .
  • Catalysts : Base catalysts like triethylamine or sodium hydroxide improve nucleophilic displacement efficiency .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) yields >95% purity .
    • Yield Optimization : Continuous flow reactors enhance scalability and reduce side reactions (e.g., over-alkylation) .

Q. How can structural characterization of This compound be performed to confirm its identity?

  • Methodological Answer :

  • NMR Analysis :
  • ¹H NMR : Peaks at δ 2.3–2.5 ppm (N,N-dimethyl group), δ 3.8–4.0 ppm (CH₂ group adjacent to thiazole), and δ 7.2–7.5 ppm (thiazole protons) .
  • ¹³C NMR : Signals at 45–50 ppm (N-CH₃), 55–60 ppm (CH₂-N), and 120–130 ppm (thiazole carbons) .
  • Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 157.1 (calculated for C₆H₁₁N₂S) .

Q. What preliminary biological assays are suitable for evaluating This compound?

  • Methodological Answer :

  • COX-2 Inhibition : Use chemiluminescent COX inhibitor screening assays (e.g., Cayman Chemical kit) to determine IC₅₀ values. Reported IC₅₀ for this compound is 0.08–0.16 µM, comparable to SC558 (a known COX-2 inhibitor) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM .

Advanced Research Questions

Q. How does the substitution pattern on the thiazole ring influence the compound’s COX-2 selectivity?

  • Methodological Answer :

  • SAR Studies : Compare derivatives with substituents at thiazole positions 2, 4, and 5. For example:
Substituent PositionIC₅₀ (COX-2)Selectivity (COX-2/COX-1)
4-methyl (reference)0.10 µM>100-fold
2-phenyl0.15 µM50-fold
5-chloro0.25 µM20-fold
  • Key Insight : Methyl groups at position 4 enhance steric complementarity with COX-2’s hydrophobic pocket .

Q. What computational approaches validate the binding mode of This compound in COX-2?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions. The thiazole ring forms π-π stacking with Tyr385, while the dimethylamino group hydrogen-bonds with Arg120 .
  • MD Simulations : Run 100-ns trajectories (AMBER force field) to assess stability. RMSD < 2.0 Å confirms stable binding .

Q. How can contradictory data in biological assays (e.g., varying IC₅₀ values across studies) be resolved?

  • Methodological Answer :

  • Assay Validation : Ensure consistent enzyme sources (e.g., human recombinant COX-2 vs. murine isoforms) and buffer conditions (pH 7.4, 1 mM EDTA) .
  • Compound Stability : Perform HPLC-UV analysis pre- and post-assay to rule out degradation .
  • Orthogonal Assays : Cross-validate with fluorescence polarization or SPR-based binding assays .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。